molecular formula C14H10N2O3 B039810 2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione CAS No. 117346-08-4

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione

Cat. No.: B039810
CAS No.: 117346-08-4
M. Wt: 254.24 g/mol
InChI Key: WAHOJSICXGQOJH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups enhances its versatility in chemical reactions and its potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-amino-2-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-8-5-6-11(12(17)7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHOJSICXGQOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600557
Record name 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-08-4
Record name 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 g of Raney-Nickel (washed neutral) were added to 284 g (1 mol) of N-(4-nitro-2-hydroxyphenyl)-phthalimide in 1.75 liters of dimethyl formamide (DMF) and the phthalimide was hydrogenated under a pressure of 15-20 bar at 60° C. The filtrate was precipitated in 3.5 liters of water, suction filtered, washed and dried. Yield: 230 g=90% of theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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